molecular formula C15H11NO2 B214758 5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

Cat. No. B214758
M. Wt: 237.25 g/mol
InChI Key: HOGLTLSXJBYIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one, also known as IBX, is a versatile and efficient oxidant used in organic synthesis. It is a yellowish-brown crystalline powder that is soluble in most organic solvents. IBX has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one acts as a single-electron oxidant, transferring an oxygen atom to the substrate to form the corresponding oxidized product. The mechanism involves the formation of an intermediate radical cation, which undergoes further oxidation to form the final product. The high selectivity and efficiency of 5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one make it an attractive alternative to traditional oxidants.
Biochemical and Physiological Effects:
5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one in laboratory experiments include its high selectivity, efficiency, and ease of use. It is also less toxic and more environmentally friendly than traditional oxidants. However, 5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has some limitations, including its high cost and the need for specialized equipment for its synthesis.

Future Directions

The potential applications of 5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one are vast, and future research should focus on exploring its use in the synthesis of new drugs and materials. The development of new methods for the synthesis of 5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one and its derivatives could also lead to the discovery of new properties and applications. Additionally, the use of 5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one in catalysis and electrochemistry could lead to new and efficient synthetic routes.

Synthesis Methods

5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one can be synthesized through various methods, including the oxidation of 2-aminobenzoxazole with Oxone or potassium permanganate. The most common method involves the oxidation of 2-aminobenzoxazole with Oxone in the presence of a catalytic amount of sodium chloride. This method is preferred due to its simplicity and high yield.

Scientific Research Applications

5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has been extensively used in organic synthesis as an oxidant for the conversion of alcohols to carbonyl compounds, alkenes to epoxides, and sulfides to sulfoxides. It has also been used in the synthesis of natural products, such as alkaloids and steroids. 5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has shown promising results in the synthesis of biologically active molecules, including antitumor and antibacterial agents.

properties

Product Name

5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

5,6a-dihydroisoindolo[2,3-a][3,1]benzoxazin-11-one

InChI

InChI=1S/C15H11NO2/c17-14-11-6-2-3-7-12(11)15-16(14)13-8-4-1-5-10(13)9-18-15/h1-8,15H,9H2

InChI Key

HOGLTLSXJBYIMW-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2N3C(O1)C4=CC=CC=C4C3=O

Canonical SMILES

C1C2=CC=CC=C2N3C(O1)C4=CC=CC=C4C3=O

Origin of Product

United States

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